[Oxido(propoxy)phosphoryl] phosphate is a chemical compound characterized by its unique structure and functionality. It contains a phosphoryl group bonded to an oxido group, along with a propoxy group, making it part of the broader class of organophosphorus compounds. The molecular formula for [Oxido(propoxy)phosphoryl] phosphate is , and it is classified under phosphates, which are salts or esters of phosphoric acid.
[Oxido(propoxy)phosphoryl] phosphate falls under the category of organophosphorus compounds, specifically phosphates. It is relevant in various fields, including biochemistry and materials science, due to its potential interactions with biological systems and its utility in synthetic chemistry.
The synthesis of [Oxido(propoxy)phosphoryl] phosphate typically involves several steps that may include the reaction of phosphorus oxychloride with propanol under controlled conditions.
The molecular structure of [Oxido(propoxy)phosphoryl] phosphate features a central phosphorus atom bonded to an oxido group and a propoxy group. The compound exhibits a phosphoryl group that can participate in various chemical reactions due to its reactive nature.
CC(C)OP(=O)([O-])OP(=O)([O-])[O-]
[Oxido(propoxy)phosphoryl] phosphate can participate in various chemical reactions typical for organophosphorus compounds. These include hydrolysis, phosphorylation reactions, and interactions with nucleophiles.
The mechanism by which [Oxido(propoxy)phosphoryl] phosphate exerts its effects involves the interaction of its phosphoryl group with target molecules. This interaction can lead to the formation of stable complexes or facilitate the transfer of the phosphoryl group to other substrates.
The specific pathways involved depend on the application context, such as in biochemical assays or synthetic organic reactions.
[Oxido(propoxy)phosphoryl] phosphate has several scientific uses:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3